4,5-Dichloro-2-ethoxypyridine
Overview
Description
4,5-Dichloro-2-ethoxypyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and an ethoxy group at the 2nd position on the pyridine ring. This compound is typically a colorless to yellowish liquid with a pungent odor and is utilized in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-ethoxypyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethoxypyridine. The process typically includes the following steps:
Chlorination: 2-ethoxypyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Purification: The resulting mixture is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-ethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4,5-dichloro-2-hydroxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4,5-dichloro-2-hydroxypyridine.
Scientific Research Applications
4,5-Dichloro-2-ethoxypyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pyridine-based drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-ethoxypyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: A perhalogenated pyridine with broad applications in organic synthesis.
2,4-Dichloro-5-methoxypyrimidine: Another chlorinated heterocyclic compound with similar reactivity and applications.
Uniqueness
4,5-Dichloro-2-ethoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy group provides additional reactivity compared to other chlorinated pyridines, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4,5-dichloro-2-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXESMQQYWMLJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355773 | |
Record name | 4,5-dichloro-2-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857991-71-0 | |
Record name | 4,5-dichloro-2-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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